Methyl 2-(acetylamino)-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate
Overview
Description
Methyl 2-(acetylamino)-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetylamino)-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetylamino group: This step often involves the acetylation of an amino group using acetic anhydride or acetyl chloride.
Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are increasingly being adopted.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetylamino)-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of Methyl 2-(acetylamino)-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(acetylamino)-4-phenylthiophene-3-carboxylate
- Methyl 2-(acetylamino)-4-(2,4-dimethoxyphenyl)furan-3-carboxylate
- Methyl 2-(acetylamino)-4-(2,4-dimethoxyphenyl)pyrrole-3-carboxylate
Uniqueness
Methyl 2-(acetylamino)-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate is unique due to the presence of both the thiophene ring and the dimethoxyphenyl group, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it valuable for specific applications.
Properties
IUPAC Name |
methyl 2-acetamido-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-9(18)17-15-14(16(19)22-4)12(8-23-15)11-6-5-10(20-2)7-13(11)21-3/h5-8H,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAFQFFNGDOBMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CS1)C2=C(C=C(C=C2)OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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